molecular formula C7H13ClN2S B2985870 4-Tert-butyl-1,3-thiazol-2-amine hydrochloride CAS No. 475632-10-1

4-Tert-butyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2985870
CAS No.: 475632-10-1
M. Wt: 192.71
InChI Key: JDCHMLSMDOOMQH-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,3-thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H12N2S·HCl. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1,3-thiazol-2-amine hydrochloride typically involves the reaction of tert-butylamine with 2-bromo-1,3-thiazole. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Reaction Scheme:

    Starting Materials: tert-butylamine, 2-bromo-1,3-thiazole

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Typically an organic solvent like ethanol or methanol

    Reaction Conditions: Reflux for several hours

    Product Isolation: Acidification with hydrochloric acid to obtain the hydrochloride salt

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves crystallization or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups replacing the amine.

Scientific Research Applications

4-Tert-butyl-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-tert-butylthiazole: Similar structure but without the hydrochloride salt form.

    4-Tert-butyl-1,3-thiazol-2-ylmethylamine: A derivative with a methylamine group instead of an amine.

    5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-tert-butylthiazol-2-amines: Compounds with additional aromatic substituents.

Uniqueness

4-Tert-butyl-1,3-thiazol-2-amine hydrochloride is unique due to its specific combination of the tert-butyl group and the thiazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-tert-butyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCHMLSMDOOMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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